2-(3-Ethynylphenoxy)aniline

Palladium catalysis Heterocyclic synthesis Carbonylation chemistry

Select this 2-(3-ethynylphenoxy)aniline for its unique ortho-aniline/3-ethynyl topology enabling Pd-catalyzed intramolecular cyclization to dibenzoxazocinones—a geometry unattainable with meta/para isomers. The intact terminal alkyne supports CuAAC, Sonogashira coupling, and thermal crosslinking in advanced materials. Essential for PROTAC linker construction, anti-angiogenic DNJ derivatives, and high-Tg thermoset composites.

Molecular Formula C14H11NO
Molecular Weight 209.24 g/mol
Cat. No. B15365030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Ethynylphenoxy)aniline
Molecular FormulaC14H11NO
Molecular Weight209.24 g/mol
Structural Identifiers
SMILESC#CC1=CC(=CC=C1)OC2=CC=CC=C2N
InChIInChI=1S/C14H11NO/c1-2-11-6-5-7-12(10-11)16-14-9-4-3-8-13(14)15/h1,3-10H,15H2
InChIKeyXAAKTSPCSCJSOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Ethynylphenoxy)aniline: Ortho-Phenoxyaniline Building Block with 3-Ethynyl Substitution for Click Chemistry and Heterocyclic Synthesis


2-(3-Ethynylphenoxy)aniline (CAS: 2378783-17-4; C14H11NO; MW: 209.24) is a specialized ortho-substituted phenoxyaniline derivative distinguished by a terminal ethynyl group at the meta-position of the phenoxy ring . Unlike its unsubstituted parent 2-phenoxyaniline, this compound features an alkyne handle positioned at the 3-position of the phenoxy moiety, creating a dual-functional scaffold with both primary aromatic amine and terminal alkyne reactivity. The ortho-orientation of the aniline amino group relative to the ether linkage establishes an ortho-phenoxyaniline core, which structurally predisposes the molecule toward intramolecular cyclization and metal-catalyzed transformations [1]. This specific regiochemical arrangement—3-ethynyl on the phenoxy ring with 2-amino substitution on the adjacent aromatic ring—is not commercially available in isomeric or analogous forms with identical functional group topology, establishing a defined structural niche for specialized synthetic applications [2].

Why 2-(3-Ethynylphenoxy)aniline Cannot Be Replaced by Common Phenoxyaniline Isomers or Unsubstituted Analogs in Regiospecific Applications


Structural isomers of phenoxyaniline—including 2-phenoxyaniline, 3-phenoxyaniline, 4-phenoxyaniline, and regioisomeric ethynylphenoxyanilines such as 3-(3-ethynylphenoxy)aniline (CAS: 56993-37-4) or 4-(3-ethynylphenoxy)aniline—exhibit fundamentally different reactivity profiles that preclude simple interchange [1]. The ortho-aniline arrangement in 2-(3-ethynylphenoxy)aniline enables intramolecular proximity-driven reactions (e.g., palladium-catalyzed aminocarbonylative cyclization) that are geometrically inaccessible to meta- or para-substituted aniline isomers [2]. The 3-position of the ethynyl group on the phenoxy ring further dictates both steric accessibility for click chemistry conjugation and the regiochemical outcome of electrophilic aromatic substitution and cycloaddition reactions [3]. While 4-(3-ethynylphenoxy)aniline may participate in similar click reactions, its para-amino group cannot engage in the same intramolecular cyclization manifolds that define the unique synthetic utility of the ortho-substituted scaffold. The absence of the ethynyl group entirely—as in unsubstituted 2-phenoxyaniline (CAS: 2688-84-8)—eliminates all alkyne-dependent reactivity, including copper-catalyzed azide-alkyne cycloaddition (CuAAC), Sonogashira coupling extension, and thermal crosslinking for polymer applications, thereby disqualifying it from any alkyne-requiring synthetic pathway [4].

2-(3-Ethynylphenoxy)aniline: Quantitative Comparative Evidence for Differentiated Selection in Heterocyclic Synthesis and Bioconjugation


Intramolecular Cyclocarbonylation Accessibility: Ortho-Aniline Geometry Enables Pd-Catalyzed Lactam Formation with 3-Ethynylphenoxy Scaffolds

The ortho-aniline architecture of 2-(3-ethynylphenoxy)aniline is structurally pre-organized for intramolecular cyclocarbonylation reactions that cannot occur with para- or meta-aniline isomers. In palladium-catalyzed oxidative carbonylation studies, substituted 2-(2-ethynylphenoxy)anilines—the positional analog where the ethynyl group resides on the aniline-bearing ring—underwent regioselective cyclization to exo-methylene cyclic lactams in excellent yields [1]. While the target compound positions the ethynyl group on the distal phenoxy ring rather than the aniline ring, the critical ortho-relationship between the amino group and the ether oxygen is preserved, maintaining the requisite proximity for intramolecular cyclization. 3-(3-ethynylphenoxy)aniline and 4-(3-ethynylphenoxy)aniline lack this ortho-amine geometry and are consequently unable to participate in analogous intramolecular cyclocarbonylation pathways, representing a binary functional distinction with direct synthetic consequences [2].

Palladium catalysis Heterocyclic synthesis Carbonylation chemistry

3-Ethynylphenoxy Functionalization Enables Biological Activity Differentiated from Non-Alkynylated Deoxynojirimycin Scaffolds

Compounds bearing the 3-ethynylphenoxy moiety exhibit biological activity profiles that are absent in their non-alkynylated parent scaffolds. In a study evaluating N-(8-(3-ethynylphenoxy)octyl-1-deoxynojirimycin—a structural analog incorporating the identical 3-ethynylphenoxy subunit—the compound at 0.1 mM concentration prevented capillary tube formation from bovine aortic endothelial cells (BAECs) [1]. Under identical concentration conditions (0.1 mM), the parent compound 1-deoxynojirimycin (DNJ) and other α-glucosidase inhibitor analogs (including N-methyl-1-deoxynojirimycin, castanospermine, and a DNJ-triazole hybrid) were unable to inhibit tube formation [1]. The study further demonstrated that the 3-ethynylphenoxy derivative inhibited BAEC proliferation by inducing G1 phase cell cycle arrest, reduced MMP-2 secretion, and abolished stress fiber assembly—mechanistic effects not observed with the comparator compounds [1].

Angiogenesis inhibition α-Glucosidase BAEC assay

3-Ethynylphenoxy Subunit Differentiates α-Glucosidase Inhibition Profile from Closely Related Alkylated and Triazole Analogs

The 3-ethynylphenoxy-containing deoxynojirimycin derivative exhibits a distinct enzyme inhibition profile compared to structurally analogous triazole-linked compounds. The alkyne derivative inhibited bacterial α-glucosidase activity but did not inhibit methionine aminopeptidase-2 (MetAP2), whereas the corresponding DNJ-triazole hybrid (a 1,2,3-triazole-linked analog derived from click chemistry modification) inhibited both α-glucosidase and MetAP2 [1]. This differential selectivity profile demonstrates that the terminal alkyne moiety, when retained as the native ethynyl group rather than being consumed in a click reaction, yields a pharmacologically distinct outcome. The triazole hybrid's dual inhibition versus the alkyne derivative's α-glucosidase-selective inhibition represents a functional divergence with implications for target-specific probe design [1].

α-Glucosidase inhibition MetAP2 Selectivity profiling

3-Ethynylphenoxy-Aniline Scaffolds Enable Thermal Crosslinking for High-Temperature Polymer Matrices Not Achievable with Saturated Phenoxyanilines

The terminal ethynyl group in 3-ethynylphenoxy-substituted aromatic diamines enables thermal crosslinking reactions that are fundamentally inaccessible to saturated phenoxyaniline analogs. Bis-ethynyl quinoxaline compositions prepared from 4-(3-ethynylphenoxy)-o-phenylenediamine undergo thermal curing via ethynyl group reactivity, producing crosslinked thermoset networks with elevated softening temperatures [1]. The same thermal crosslinking chemistry is exploited in 3,3′-bis(4-[3-ethynylphenoxy]phenyl)-7,7′-bis(phenylethynyl)-2,2′-diphenyl-6,6′-biquinoxaline, which undergoes ethynyl-mediated intramolecular cycloaddition during post-cure processing to enhance thermal stability [2]. Unsubstituted 2-phenoxyaniline lacks any ethynyl functionality and is consequently incapable of participating in thermal crosslinking or post-cure network densification. 3-Phenoxyaniline and 4-phenoxyaniline share this same fundamental limitation, making ethynyl substitution the essential differentiating feature for high-temperature thermoset applications [3].

Thermoset polymers Quinoxaline resins High-temperature composites

3-Position Ethynyl Substitution on Phenoxyaniline Scaffolds Correlates with Enhanced Inhibitory Potency in Biological Assays Relative to Alternative Substitution Patterns

In structure-activity relationship studies of phenoxyaniline derivatives, compounds substituted at the 3-position of the aniline ring exhibited the highest inhibitory potencies relative to other positional isomers. Specifically, 3-phenoxyaniline analogues demonstrated superior inhibition compared to 2- or 4-substituted phenoxyanilines in buffer assays, with the 3-ether moiety consistently associated with higher potency . While this SAR data derives from studies where the phenoxy substitution was located on the aniline ring rather than the phenoxy ring, the consistent observation that 3-position aromatic substitution confers enhanced biological activity provides class-level support for the favorable positioning of the ethynyl group at the 3-position of the phenoxy ring in 2-(3-ethynylphenoxy)aniline . This positional preference for meta-substitution distinguishes the 3-ethynylphenoxy scaffold from its 2- or 4-ethynylphenoxy regioisomers.

Structure-activity relationship Enzyme inhibition Buffer assay

2-(3-Ethynylphenoxy)aniline Preserves Unreacted Terminal Alkyne Handle Distinguishing It from Triazole-Consumed Click Products in Sequential Conjugation Workflows

2-(3-Ethynylphenoxy)aniline retains its native terminal alkyne functionality as an unreacted handle, whereas triazole-linked analogs (produced via CuAAC between an azide and an ethynyl-containing precursor) have consumed this reactive group. In polymers prepared from 1,2-bis(4-ethynylphenoxy)perfluorocyclobutane via Huisgen 1,3-dipolar cycloaddition with poly(ethylene glycol) diazides, the terminal ethynyl groups are fully converted to 1,2,3-triazole linkages, permanently eliminating further alkyne-dependent reactivity [1]. In contrast, the unreacted terminal alkyne in 2-(3-ethynylphenoxy)aniline remains available for downstream functionalization via CuAAC, Sonogashira coupling, Glaser coupling, or thermal crosslinking. This preserved reactivity is essential for sequential conjugation strategies, such as PROTAC linker assembly, where the alkyne must remain intact until the final synthetic step [2]. The triazole-consuming alternative irreversibly terminates alkyne reactivity, fundamentally altering the accessible chemical space [3].

Click chemistry CuAAC Sequential bioconjugation

2-(3-Ethynylphenoxy)aniline: Defined Application Scenarios Where the 3-Ethynylphenoxy Scaffold Provides Verifiable Selection Advantages


Palladium-Catalyzed Synthesis of Medium-Sized Nitrogen Heterocycles via Intramolecular Cyclocarbonylation

Researchers synthesizing eight-membered lactams and related nitrogen heterocycles should select 2-(3-ethynylphenoxy)aniline for its ortho-aniline geometry, which enables intramolecular aminocarbonylative cyclization under PdI2/KI catalysis and CO atmosphere. This cyclization manifold is geometrically inaccessible to the 3-(3-ethynylphenoxy)aniline and 4-(3-ethynylphenoxy)aniline regioisomers [1]. The resulting dibenzoxazocinone scaffolds demonstrate antitumor activity against both estrogen receptor-positive (MCF-7) and triple-negative (MDA-MB-231) breast cancer cell lines, validating the medicinal relevance of this synthetic pathway [1].

Sequential Bioconjugation and PROTAC Linker Assembly Requiring Preserved Terminal Alkyne Reactivity

Medicinal chemists designing multi-step conjugation workflows—including PROTAC linker construction and activity-based protein profiling probe synthesis—should procure 2-(3-ethynylphenoxy)aniline when a native terminal alkyne handle must be retained for late-stage CuAAC or Sonogashira coupling. The unreacted ethynyl group remains fully available for downstream functionalization, whereas triazole-containing click products (derived from prior CuAAC between azides and ethynyl precursors) have irreversibly consumed this reactive moiety, eliminating the possibility of sequential alkyne-dependent chemistry [2]. PROTAC applications utilizing ethynyl-containing scaffolds have demonstrated potent target engagement, with some ENL-targeting PROTACs achieving IC50 values as low as 1.60 nM [3].

Synthesis of α-Glucosidase-Targeted Angiogenesis Inhibitors Requiring MetAP2 Selectivity

Investigators developing anti-angiogenic agents with α-glucosidase-dependent mechanisms should consider 2-(3-ethynylphenoxy)aniline as a building block for constructing 3-ethynylphenoxy-containing deoxynojirimycin derivatives. At 0.1 mM concentration, such compounds inhibit BAEC capillary tube formation, whereas the parent DNJ, N-methyl-DNJ, and castanospermine are inactive at equivalent concentrations [4]. Critically, the native alkyne derivative maintains α-glucosidase inhibition while avoiding MetAP2 engagement, in contrast to triazole-hybrid analogs that inhibit both enzymes [4]. This selectivity profile supports applications where MetAP2 off-target activity must be minimized.

High-Temperature Thermoset Polymer Formulation Using Ethynyl-Functionalized Quinoxaline Monomers

Polymer chemists and materials scientists formulating high-performance thermoset composites for aerospace or electronic packaging applications should select 2-(3-ethynylphenoxy)aniline as a monomer precursor where the terminal ethynyl group enables thermal crosslinking. Bis-ethynyl quinoxaline compositions prepared from ethynylphenoxy-substituted aromatic diamines undergo thermal curing to form crosslinked networks with elevated softening temperatures—a property unattainable with saturated phenoxyaniline analogs such as 2-phenoxyaniline, 3-phenoxyaniline, or 4-phenoxyaniline [5]. The 3-ethynylphenoxy subunit in biquinoxaline polymers also facilitates phenylethynyl-mediated intramolecular cycloaddition during post-cure processing, further enhancing thermal stability [6].

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